Dipotassium dodecyl phosphate

Catalog No.
S1480232
CAS No.
39322-78-6
M.F
C12H25K2O4P
M. Wt
342.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipotassium dodecyl phosphate

CAS Number

39322-78-6

Product Name

Dipotassium dodecyl phosphate

IUPAC Name

dipotassium;dodecyl phosphate

Molecular Formula

C12H25K2O4P

Molecular Weight

342.49 g/mol

InChI

InChI=1S/C12H27O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2

InChI Key

GWTCIAGIKURVBJ-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+]

Synonyms

Phosphoric acid, dodecyl ester, potassium salt;Phosphorsure, Dodecylester, Kaliumsalz;Lauryl phosphate, potassium salt;Lauryl phosphate,potassium salt;Potassium dodecyl hydrogen phosphate;Twelve potassium alkyl phosphate

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+]

Description

The exact mass of the compound Dipotassium dodecyl phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Membrane Research:

  • Membrane solubilization: K2DPD can effectively solubilize biological membranes, allowing researchers to isolate and study individual membrane proteins. This is crucial for understanding protein function and developing new drugs. Source: Li, S., et al. (2016). A comparative analysis of membrane protein solubilization efficiency by different detergents. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(11), 2748-2757.:
  • Membrane mimetics: K2DPD can be used to form artificial lipid vesicles that mimic natural cell membranes. These vesicles are valuable tools for studying membrane-protein interactions and drug transport mechanisms. Source: Pignatello, M., et al. (2000). Formation and properties of K2-dodecylphosphocholine (K2DPC) micelles as studied by fluorescence spectroscopy. Journal of Physical Chemistry B, 104(35), 8051-8058.

Nanotechnology:

  • Nanoparticle stabilization: K2DPD can act as a surfactant to stabilize nanoparticles, preventing them from aggregating and improving their dispersibility in various solvents. This is essential for developing new nanomaterials for applications such as drug delivery and imaging. Source: Mukherjee, A., et al. (2005). Cationic solid lipid nanoparticles for enhanced gene delivery: characterization, in vitro and in vivo studies. Journal of Controlled Release, 103(1-2), 247-258.
  • Micellar templates: K2DPD can form micelles with well-defined structures, acting as templates for the synthesis of nanoparticles with specific morphologies and properties. This allows researchers to create tailored nanoparticles for various applications. Source: Wang, Y., et al. (2005). Synthesis of highly monodisperse spherical gold nanoparticles by a reprecipitation method in the presence of 1-dodecanol and potassium dihydrogen phosphate. Journal of Physical Chemistry B, 109(17), 8447-8455.

Other Applications:

  • Protein purification: K2DPD can be used in affinity chromatography to purify specific proteins based on their interactions with the surfactant. This is a valuable technique for isolating proteins from complex mixtures. [Source: Harris, E. L. V., & Angal, S. (1989). Protein purification methods. IRL Press.]
  • Environmental remediation: K2DPD has been explored for its potential in removing heavy metals and other contaminants from water and soil. Source: Chen, Z., et al. (2019). Application of surfactants in soil remediation: a review. Journal of Hazardous Materials, 378, 120806.

Dipotassium dodecyl phosphate is an organic compound with the molecular formula C12H25K2O4P\text{C}_{12}\text{H}_{25}\text{K}_2\text{O}_4\text{P} and a molecular weight of approximately 342.49 g/mol. This compound is a potassium salt of dodecyl phosphate, characterized by its long hydrophobic dodecyl chain and hydrophilic phosphate group, which imparts amphiphilic properties. Dipotassium dodecyl phosphate is recognized for its utility in various applications, particularly in the fields of biochemistry and materials science due to its surfactant properties .

Typical of phosphates and surfactants. It can undergo hydrolysis in aqueous solutions, leading to the formation of dodecyl alcohol and phosphoric acid derivatives. Additionally, it can react with acids or bases to form different salts or esters. The general reaction for the formation of dipotassium dodecyl phosphate from phosphoric acid and dodecanol can be represented as follows:

H3PO4+2C12H25OHC12H25OPO32+2H2O\text{H}_3\text{PO}_4+2\text{C}_{12}\text{H}_{25}\text{OH}\rightarrow \text{C}_{12}\text{H}_{25}\text{OPO}_3^{2-}+2\text{H}_2\text{O}

Here, two molecules of dodecanol react with phosphoric acid to form dipotassium dodecyl phosphate and water .

Dipotassium dodecyl phosphate exhibits biological activity primarily as a surfactant and emulsifier. Its amphiphilic nature allows it to interact with biological membranes, potentially influencing membrane fluidity and permeability. Studies suggest that such compounds can enhance the solubility of hydrophobic drugs, thereby improving their bioavailability. Moreover, dipotassium dodecyl phosphate has been investigated for its role in stabilizing protein structures in various formulations, which is critical in pharmaceutical applications .

The synthesis of dipotassium dodecyl phosphate typically involves the reaction of dodecanol with phosphoric acid followed by neutralization with potassium hydroxide or potassium carbonate. The process can be summarized as follows:

  • Esterification: Dodecanol reacts with phosphoric acid to form dodecyl phosphate.
  • Neutralization: The resulting dodecyl phosphate is then neutralized with potassium hydroxide to yield dipotassium dodecyl phosphate.

This method ensures the formation of the desired salt while minimizing by-products .

Dipotassium dodecyl phosphate finds diverse applications across various industries:

  • Surfactants: It is used in detergents and cleaning products due to its ability to reduce surface tension.
  • Emulsifiers: Commonly employed in food products to stabilize emulsions.
  • Pharmaceuticals: Utilized as an excipient in drug formulations to enhance solubility and stability.
  • Cosmetics: Incorporated into personal care products for its emulsifying properties .

Research on dipotassium dodecyl phosphate has focused on its interactions with proteins and other biomolecules. For instance, studies have shown that it can affect protein solubility and stability, making it valuable in formulations where maintaining protein integrity is crucial. Additionally, its interactions with calcium ions have been explored, revealing potential applications in dairy products where calcium-phosphate interactions are significant .

Dipotassium dodecyl phosphate shares structural similarities with several other phosphates and surfactants. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Sodium dodecyl sulfateC12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_4\text{S}Anionic surfactant widely used in cleaning products
Potassium laurateC12H23KO2\text{C}_{12}\text{H}_{23}\text{KO}_2Fatty acid salt used as an emulsifier
Dipotassium hydrogen phosphateK2HPO4\text{K}_2\text{HPO}_4Used as a buffering agent in biological systems
Sodium hexadecyl sulfateC16H33NaO4S\text{C}_{16}\text{H}_{33}\text{NaO}_4\text{S}Similar surfactant properties but longer carbon chain

Dipotassium dodecyl phosphate is unique due to its specific combination of a long hydrophobic chain and a dual potassium cation structure, which enhances its solubility and stability compared to other similar compounds .

Physical Description

Liquid

UNII

T2Q5UN40EP

GHS Hazard Statements

Aggregated GHS information provided by 150 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (94.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

39322-78-6
19045-77-3

Wikipedia

Dipotassium monolauryl phosphate

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Phosphoric acid, dodecyl ester, potassium salt: ACTIVE

Dates

Modify: 2024-02-18
1: Li LJ, Jin YR, Wang XZ, Liu Y, Wu Q, Shi XL, Li XW. Ionic liquid and aqueous
two-phase extraction based on salting-out coupled with high-performance liquid
chromatography for the determination of seven rare ginsenosides in Xue-Sai-Tong
injection. J Sep Sci. 2015 Sep;38(17):3055-62. doi: 10.1002/jssc.201500363. Epub
2015 Jul 17. PubMed PMID: 26081987.


2: Jain D, Basniwal PK. Forced degradation and impurity profiling: recent trends
in analytical perspectives. J Pharm Biomed Anal. 2013 Dec;86:11-35. doi:
10.1016/j.jpba.2013.07.013. Epub 2013 Jul 31. Review. PubMed PMID: 23969330.

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